Aromatase Inhibitory Potency: Oxazole-5-yl Phenyl Carbamate Derivative (OXA-19) Matches Clinical Comparator Letrozole
In a 2020 study directly employing [3-(1,3-oxazol-5-yl)phenyl]boronic acid as the core scaffold, 24 phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate derivatives were synthesized and evaluated for aromatase inhibitory activity [1]. The lead compound OXA-19 demonstrated an IC₅₀ of 15.6 µM against aromatase, comparable to the clinical reference standard Letrozole (IC₅₀ = 16.7 µM). In MCF-7 breast cancer cell cytotoxicity assays with Cisplatin as reference, OXA-19 exhibited an IC₅₀ of 11.8 µM, ranking as the most potent derivative among the 24-compound series.
| Evidence Dimension | Aromatase enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | OXA-19 (derived from [3-(1,3-oxazol-5-yl)phenyl]boronic acid scaffold): IC₅₀ = 15.6 µM |
| Comparator Or Baseline | Letrozole (clinical aromatase inhibitor): IC₅₀ = 16.7 µM |
| Quantified Difference | OXA-19 is 1.07-fold more potent than Letrozole in this assay system |
| Conditions | Aromatase inhibition assay; vehicle-treated control; in vitro biochemical assay |
Why This Matters
This demonstrates that the oxazole-5-yl phenyl scaffold accessible via this boronic acid building block can generate aromatase inhibitors with potency equal to or exceeding the clinical gold standard, providing a validated procurement rationale for medicinal chemistry programs targeting hormone-dependent breast cancer.
- [1] Golani, P., Shah, S. K., & Tyagi, C. K. (2020). Design, synthesis and molecular docking of phenyl [3-(1,3-oxazol-5-yl) phenyl] carbamate derivatives as novel class of aromatase inhibitors in treatment of breast cancer. International Journal of Pharmaceutical Research, 12, 2406–2420. DOI: 10.31838/ijpr/2020.SP1.286. View Source
